molecular formula C19H22ClNO2 B2696370 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide CAS No. 1286699-53-3

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Cat. No.: B2696370
CAS No.: 1286699-53-3
M. Wt: 331.84
InChI Key: OKWJGOWZDUGBEJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One aspect of scientific research on compounds similar to 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves their synthesis and characterization. For instance, studies have detailed the synthesis processes of related compounds, highlighting the methods and steps involved in producing compounds with specific structural features. These processes often involve acetylation, esterification, and ester interchange steps, yielding compounds with precise functional groups and molecular structures. The characterization of these compounds involves spectroscopic techniques such as IR and MS spectroscopy, providing insights into the compounds' molecular fingerprints and structural confirmation (Z. Zhong-cheng & Shu Wan-yin, 2002).

Antibacterial Activity

Another area of interest is the investigation of antibacterial properties of compounds structurally similar to this compound. Research into such compounds has led to the synthesis and evaluation of derivatives with potential antibacterial activity against various bacteria strains. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how different substituents affect the compounds' antibacterial efficacy. These studies provide valuable insights into designing new compounds with enhanced antibacterial properties (N. Desai, M. Shah, A. Bhavsar, & A. Saxena, 2008).

Antiviral and Antiapoptotic Effects

Compounds with a similar structure to this compound have also been studied for their antiviral and antiapoptotic effects. Notably, novel derivatives have been synthesized and evaluated for their therapeutic efficacy against viral diseases such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, indicating their potential as therapeutic agents. Such research highlights the possibility of developing new drugs based on structural analogs of this compound for treating viral infections (Joydeep Ghosh et al., 2008).

Environmental Applications

Research on related compounds extends into environmental applications, such as the study of photocatalytic oxidation processes. These studies investigate how certain compounds can be utilized in environmental remediation, particularly in the degradation of pollutants. The photocatalytic activity of compounds can lead to the breakdown of hazardous substances, offering a method for cleaning contaminated water or soil. Such research provides a foundation for utilizing chemically similar compounds in environmental protection and pollution control efforts (Walter Z. Tang & C. Huang, 1995).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-16-7-9-17(20)10-8-16/h2-10,23H,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWJGOWZDUGBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.